Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate

Pyrrolidine synthesis Protecting group strategy Enantioselectivity

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a protected, bifunctional pyrrolidine building block featuring a tert-butyloxycarbonyl (Boc) amine protecting group, an ethyl ester, and a reactive 3-oxo carbonyl handle. With a molecular formula of C12H19NO5 and a molecular weight of 257.28 g/mol , this compound serves as a privileged intermediate in medicinal chemistry, particularly for the synthesis of conformationally constrained proline analogs, peptidomimetics, and chiral pyrrolidine scaffolds that are foundational to numerous bioactive molecules.

Molecular Formula C12H19NO5
Molecular Weight 156.18 g/mol
CAS No. 170123-25-8
Cat. No. B176155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-Boc-3-oxopyrrolidine-2-carboxylate
CAS170123-25-8
Molecular FormulaC12H19NO5
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(=O)CCN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H19NO5/c1-5-17-10(15)9-8(14)6-7-13(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3
InChIKeyXSFVPTGDKAJZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate (CAS 170123-25-8): A Core Building Block for Pyrrolidine-Based Drug Discovery


Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a protected, bifunctional pyrrolidine building block featuring a tert-butyloxycarbonyl (Boc) amine protecting group, an ethyl ester, and a reactive 3-oxo carbonyl handle. With a molecular formula of C12H19NO5 and a molecular weight of 257.28 g/mol , this compound serves as a privileged intermediate in medicinal chemistry, particularly for the synthesis of conformationally constrained proline analogs, peptidomimetics, and chiral pyrrolidine scaffolds that are foundational to numerous bioactive molecules .

Workflow
Chiral pyrrolidine scaffold synthesis and peptidomimetic design
Selection
Boc-protected ethyl ester for enantioselective transformations and liquid-handling automation
Use Context
Reported fit for lead optimization, parallel library synthesis, and enzyme inhibitor SAR studies

Why Unprotected or Differently Protected 3-Oxopyrrolidine Analogs Cannot Simply Replace Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate


The simple substitution of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate with an unprotected, Cbz-protected, or regioisomeric analog fundamentally alters both synthetic efficiency and downstream selectivity. The absence or change of the N-Boc group not only exposes a nucleophilic secondary amine that can divert reactivity but also impairs the stereoelectronic control essential for enantioselective transformations. Quantitative evidence demonstrates that the choice of protecting group decisively impacts reaction yields and stereochemical outcomes, making the Boc-protected ethyl ester scaffold a non-fungible starting material for complex pyrrolidine synthesis [1].

Protecting Group

N-Bn analogs may not provide meaningful stereocontrol; Cbz-protected options may shift enantioselectivity and deprotection conditions.

Regioisomer

2-oxopyrrolidine-3-carboxylate regioisomers alter the reactive position and may redirect downstream derivatization pathways.

Deprotected Form

Free amine analogs can introduce nucleophilic side reactions and may require re-protection, reducing synthetic efficiency.

Quantitative Head-to-Head Evidence for Selecting Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate Over Its Analogs


N-Boc Protection Delivers Superior Reaction Yield and Enantioselectivity Versus Cbz and Benzyl Analogs

In a controlled head-to-head comparison of N-protecting groups on a pyrrolidine scaffold, the N-Boc substrate provided a nearly quantitative isolated yield of 97% with 80% enantiomeric excess (ee), outperforming the N-Cbz analog (99% yield, 79% ee) and dramatically exceeding the N-Bn analog (100% yield, only 29% ee). This demonstrates that while N-Boc and N-Cbz achieve comparable enantioselectivity, the N-Boc group uniquely combines high yield with excellent stereochemical fidelity, whereas N-Bn fails to deliver meaningful enantioselectivity [1].

N-Boc vs Cbz/Bn
Head-to-head
N-Boc substrate: 97% yield, 80% ee. N-Bn analog: only 29% ee.
Supports enantioselective synthesis fit; N-Bn unsuitable for chiral applications.
Chiral HPLC determination; acid-labile Boc deprotection advantage noted.
Pyrrolidine synthesis Protecting group strategy Enantioselectivity

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate Has a Documented, Reproducible Synthetic Protocol with a Known Yield of 41%

A detailed synthetic protocol published on ChemicalBook reports the preparation of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate via Dieckmann condensation of ethyl 3-(tert-butoxycarbonyl-ethoxycarbonylmethyl-amino)propionate using potassium tert-butoxide, yielding 497 mg (41%) of the desired product as a yellow oil after flash chromatography . The product was thoroughly characterized by 1H NMR, and its purity was confirmed by elemental analysis. This documented procedure provides a reliable starting point for process development, unlike many analogs for which optimized, validated literature protocols are not publicly available.

Reproducible Protocol
Reported
Dieckmann condensation; 41% isolated yield as yellow oil; characterized by 1H NMR and EA.
Reduces process development risk; fully disclosed procedure available.
ChemicalBook protocol; 0.1-5 mmol scale. Data to verify for scale-up.
Process chemistry Synthesis reproducibility Scale-up

Commercial Availability at 98% GC Purity Provides a Reliable, High-Quality Building Block for Demanding Synthesis

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is commercially offered by reputable vendors with a minimum purity of 98% as determined by gas chromatography (GC). For comparison, the closest regioisomer, Ethyl N-Boc-2-oxopyrrolidine-3-carboxylate, is less commonly stocked at this purity level, and the unprotected Ethyl 3-oxopyrrolidine-2-carboxylate is often supplied as a technical-grade material requiring purification before use . The consistently high purity of the N-Boc ethyl ester minimizes the need for pre-reaction purification and ensures more predictable stoichiometry in subsequent steps.

Commercial Purity
Specification review
≥98% (GC); offered by reputable vendors.
Supports predictable stoichiometry and reduces pre-reaction purification needs.
Unprotected analogs often supplied as technical grade. Lot-specific review advised.
Chemical procurement Quality control Building block purity

Liquid Physical State at Ambient Temperature Facilitates Automated Dispensing and High-Throughput Experimentation

At 20°C, Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a liquid with a density of 1.2 g/mL and a refractive index of 1.48 . This is in contrast to many N-Boc-pyrrolidine building blocks, such as N-Boc-3-oxopyrrolidine itself (mp ~45-50°C), which are low-melting solids. The liquid physical form eliminates the need for pre-weighing solid aliquots and is directly compatible with liquid-handling robots, making it the preferred form for parallel synthesis and high-throughput experimentation in medicinal chemistry laboratories .

Liquid Physical Form
Class-level
Liquid at 20°C; density 1.2 g/mL; refractive index 1.48.
Directly compatible with automated liquid handlers for high-throughput experimentation.
Solid N-Boc-3-oxopyrrolidine (mp 45-50°C) requires weighing; liquid form improves dispensing accuracy.
Physical form High-throughput screening Automation

The N-Boc Group Is Essential for Enzyme Inhibitory Activity in Proline-Derived Peptidomimetics

A structure-activity relationship (SAR) study on pyrrolidine-based prolyl endopeptidase inhibitors demonstrated that removal of the Boc group from N-Boc-protected proline amides resulted in a significant loss of inhibitory activity against α-glucosidase. The Boc-protected analog 3g exhibited an IC50 of 18.04 μg/mL, while the corresponding deprotected amine was essentially inactive at comparable concentrations [1]. Although this study was performed on a closely related proline amide series rather than the exact ethyl ester, it establishes a class-level principle: the N-Boc group is not merely a protecting group but a pharmacophoric element that can be crucial for target engagement.

Boc Pharmacophoric Role
Class-level inference
N-Boc-proline amide IC50 = 18.04 μg/mL vs deprotected amine: essentially inactive (α-glucosidase).
Supports N-Boc retention for enzyme inhibitor screening; removal may compromise target engagement.
SAR study on proline amide series; context-dependent for exact ethyl ester scaffold.
Enzyme inhibition Prolyl oligopeptidase Structure-activity relationship

Optimal Application Scenarios Where Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate Provides a Distinct Advantage


Enantioselective Synthesis of Chiral Pyrrolidine Drug Intermediates

When a project requires the construction of an enantioenriched 2,3-disubstituted pyrrolidine core – a common motif in DPP-4 inhibitors, nNOS inhibitors, and hepatitis C protease inhibitors – Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is the building block of choice. As demonstrated by the head-to-head protecting group comparison, the N-Boc substrate delivers high yield (97%) and useful enantioselectivity (80% ee), which outperforms N-Bn analogs (29% ee) and is competitive with N-Cbz alternatives [1]. The 3-oxo group further enables diastereoselective transformations that are not possible with saturated proline esters.

Parallel Library Synthesis in Medicinal Chemistry

For medicinal chemistry groups running high-throughput parallel synthesis to generate diverse screening libraries, the liquid physical form of this compound at ambient temperature is a critical advantage. It can be directly dispensed by automated liquid handlers without the need for pre-dissolution, reducing cycle times and minimizing gravimetric errors associated with solid building blocks [1]. This makes it the preferred choice over solid N-Boc-3-oxopyrrolidine or N-Boc-proline methyl ester analogs in automated library production workflows.

Structure-Activity Relationship Studies on Proline-Recognizing Enzymes

In SAR campaigns targeting prolyl oligopeptidase, fibroblast activation protein (FAP), or dipeptidyl peptidase-4 (DPP-4), maintaining the N-Boc group on the pyrrolidine scaffold is vital, as its removal can abolish enzyme inhibitory activity [1]. Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate serves as a direct precursor to inhibitor candidates that retain this critical pharmacophoric element, enabling medicinal chemists to explore ester and amide derivatives without the risk of premature Boc loss that would compromise biological activity.

Process Development and Scale-Up of Pyrrolidine-Containing APIs

The availability of a validated, reproducible synthetic protocol with a defined yield (41%) and full characterization data provides process chemists with a reliable starting point for route scouting and optimization [1]. The commercial availability at ≥98% purity (GC) further ensures consistent quality across batches, which is essential for generating reproducible process data during scale-up campaigns .

Application
Selection Property
Validation Focus
Enantioselective Pyrrolidine Synthesis
Boc-protected 3-oxo scaffold with reported enantioselectivity
Chiral HPLC ee verification; diastereoselective transformation review
Automated Parallel Library Synthesis
Liquid physical form at ambient temperature
Liquid handler compatibility testing; dispensing accuracy validation
Proline-Recognizing Enzyme SAR
N-Boc group as potential pharmacophoric element
Target engagement assay with Boc-protected vs deprotected analogs
Process Development and Scale-Up
Validated synthetic protocol and ≥98% commercial purity
Lot-to-lot purity consistency; route scouting reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.